molecular formula C22H23NO4 B2373437 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 95130-72-6

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2373437
CAS RN: 95130-72-6
M. Wt: 365.429
InChI Key: HBLJFCORVKJCRO-UHFFFAOYSA-N
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Description

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and has been the subject of numerous scientific studies due to its potential therapeutic properties. Hesperetin has been shown to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making it a promising candidate for drug development.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), structurally similar to the compound of interest, have been extensively studied for their antioxidant properties. Research emphasizes the significance of structural features such as unsaturated bonds and modifications of the aromatic ring in enhancing antioxidant activity. These findings suggest that optimizing the structure of molecules similar to 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one could lead to potent antioxidants beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Synthetic Protocols for Chromenones

Chromenones, core structures to which our compound is related, are crucial in pharmacology due to their significant biological activities. The synthetic protocols for chromenones involve various reactions, including Suzuki coupling and Michael acceptor reactions. These methodologies highlight the potential for synthesizing biologically active derivatives of this compound, which could be of considerable pharmacological importance (Mazimba, 2016).

Sustainable Access to Functional Materials

The derivation of functional materials from plant biomass, including furan derivatives, showcases the potential for this compound in sustainable material production. This compound could play a role in the development of new polymers, functional materials, and even fuels, emphasizing the versatility and ecological benefits of employing such molecules in material science (Chernyshev et al., 2017).

Anticorrosive Applications

Quinoline derivatives, related to the chemical structure of the compound of interest, exhibit significant anticorrosive properties. Their ability to form stable chelating complexes with metallic surfaces suggests that this compound and its derivatives could be explored as potential anticorrosive agents for protecting metal surfaces, highlighting an industrial application beyond pharmacology (Verma et al., 2020).

properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-20-12-17(24)16(14-23-10-6-3-7-11-23)22-21(20)18(25)13-19(27-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,24H,3,6-7,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJFCORVKJCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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